2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-18-8-6-17(7-9-18)23-10-12-24(13-11-23)21(25)14-16-15-22-20-5-3-2-4-19(16)20/h2-9,15,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFDMKYCLQRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reaction: The indole core is then coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core is known to interact with various biological targets, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
The compound’s activity is influenced by two key regions:
- Indole substituents: Sulfonyl or halogen groups at the N1 position (e.g., 4-iodophenylsulfonyl in ) enhance 5-HT6 receptor binding. For example, compound 3g (1-(1-(4-iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone) exhibits a pKi of 7.73 . In contrast, the target compound lacks sulfonyl groups, which may reduce receptor affinity but improve metabolic stability.
- Piperazine substituents : The 4-methoxyphenyl group provides moderate electron density compared to bulkier or halogenated analogs. Compound 4j (naphthalen-1-ylsulfonyl indole with 2-methoxyphenylpiperazine) demonstrates high 5-HT6 antagonism (IC50 = 32 nM) , suggesting bulky substituents enhance potency.
Table 1: Key Structural and Pharmacological Comparisons
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 7f ) exhibit higher melting points (165–167°C) compared to the target compound’s likely lower range due to its methoxy group .
- Solubility : The 4-methoxyphenyl group may enhance aqueous solubility relative to halogenated analogs (e.g., 4-bromophenyl in 7j ) .
Pharmacological Profile (Inferred from Analogs)
- 5-HT6 Receptor Antagonism: Structural analogs with sulfonyl groups show nanomolar antagonism (e.g., 4j at 32 nM) . The target compound’s lack of sulfonation may reduce potency but mitigate off-target effects.
- Antiproliferative Activity: Tetrazole-thio derivatives (e.g., 7n) exhibit activity against cancer cell lines, suggesting the ethanone scaffold’s versatility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or coupling reactions (e.g., using 4-(4-methoxyphenyl)piperazine as a starting material) .
- Step 2 : Acylation or alkylation at the piperazine nitrogen using activated indole derivatives (e.g., indole-3-carbonyl chloride) under anhydrous conditions .
- Optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust solvent polarity (e.g., DMF for solubility) or catalyst loading (e.g., triethylamine for acylation) .
Q. Which spectroscopic techniques are critical for structural validation of this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- Piperazine protons at δ 2.5–3.5 ppm (multiplet) .
- Indole NH proton at δ ~10–12 ppm (broad singlet) .
- Methoxyphenyl OCH3 at δ 3.8 ppm (singlet) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 406.2 (calculated for C21H22N3O2) .
- IR : C=O stretch at ~1680–1700 cm⁻¹ and NH stretch at ~3300 cm⁻¹ .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm for indole) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What computational strategies are effective for predicting receptor-ligand interactions of this compound, given its dual indole-piperazine pharmacophores?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin/dopamine receptors. Prioritize piperazine interactions with polar residues (e.g., Asp3.32 in 5-HT2A) and indole stacking with hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Case Study : If a 4-chlorophenyl analog shows higher potency than 4-methoxyphenyl (unexpected due to electron-withdrawing vs. donating groups):
- Hypothesis : Chlorine may enhance hydrophobic interactions or alter π-π stacking .
- Validation : Synthesize intermediate derivatives (e.g., 4-fluorophenyl) and compare binding affinities via radioligand assays .
Q. What experimental designs are recommended to evaluate the compound’s selectivity for GPCRs versus kinase targets?
- Methodological Answer :
- Panel Screening : Use Eurofins CEREP or similar platforms to test activity against 50+ GPCRs (e.g., 5-HT1A, D2) and kinases (e.g., MAPK, EGFR) .
- Functional Assays : For GPCRs, measure cAMP (Gi-coupled) or calcium flux (Gq-coupled); for kinases, use ADP-Glo™ assays .
Data Contradiction Analysis
Q. Why might in vitro potency data (IC50) fail to correlate with in vivo efficacy in rodent models?
- Methodological Answer :
- Key Factors :
- Metabolic Stability : Check CYP450 metabolism (e.g., liver microsomes) for rapid clearance .
- Blood-Brain Barrier Penetration : Calculate logP (predicted ~3.5) and use PAMPA-BBB assays; low permeability (Pe < 2.0 × 10⁻⁶ cm/s) may limit CNS activity .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
